2-(Isopropylamino)acetyl chloride
Description
2-(Isopropylamino)acetyl chloride is an acyl chloride derivative featuring an isopropylamino group attached to the α-carbon of the acetyl moiety. This compound belongs to the class of reactive acyl chlorides, characterized by high electrophilicity due to the electron-withdrawing chlorine atom. Such compounds are typically employed in organic synthesis for the introduction of acetyl groups in pharmaceuticals, agrochemicals, and polymer chemistry. The isopropylamino substituent may confer steric hindrance and influence solubility or reactivity compared to simpler acyl chlorides like acetyl chloride.
Properties
IUPAC Name |
2-(propan-2-ylamino)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(2)7-3-5(6)8/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRRFKJZMLUJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Isopropylamino)acetyl chloride can be synthesized through the reaction of isopropylamine with acetyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction is as follows:
CH3COCl+(CH3
Biological Activity
2-(Isopropylamino)acetyl chloride, also known as isopropylaminoacetyl chloride, is a chemical compound with notable biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, particularly in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1353941-04-4
- Molecular Formula : C5H10ClN
The biological activity of this compound primarily involves its role as an acylation agent. It can modify proteins and enzymes through acylation, which can lead to various biochemical effects.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes and cancer progression.
- Cell Cycle Arrest : Research indicates that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS is implicated in the anticancer activity of related compounds.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.075 |
| Compound B | Hs578T | 0.033 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of related phenylmethanamine derivatives have been explored, revealing effectiveness against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 22 |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity Study
A study evaluated a series of phenylmethanamine derivatives for their anticancer activity against MCF-7 cells. Modifications at specific positions significantly enhanced potency, indicating that structural variations can lead to improved therapeutic efficacy.
Antimicrobial Testing
Another investigation focused on the antibacterial efficacy of similar compounds, demonstrating promising results against several pathogenic bacteria. This suggests potential for therapeutic use in infections.
Biochemical Pathways and Effects
The compound influences various biochemical pathways:
- Metabolic Pathways : It interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels.
- Transport and Distribution : The transport within cells is essential for its function; it interacts with specific transporters that facilitate movement and localization.
- Subcellular Localization : Targeting specific organelles or compartments through post-translational modifications plays a key role in its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Isopropylamino)acetyl chloride with structurally or functionally related compounds from the evidence, focusing on molecular properties, synthesis, and applications.
N-Isopropyl-2-chloroacetamide ()
- Molecular Formula: C₅H₁₀ClNO
- CAS : 2895-21-8
- Key Differences: Functional Group: This compound is an amide (C=O-NHR) rather than an acyl chloride (C=O-Cl), resulting in lower reactivity toward nucleophiles. Synthesis: Prepared via chloroacetylation of isopropylamine. In contrast, acyl chlorides like this compound typically require thionyl chloride or phosphorus pentachloride for synthesis. Applications: Amides are more stable and often used as intermediates in drug design (e.g., herbicides or protease inhibitors). Acyl chlorides, however, are preferred for rapid acetylation reactions .
Isopropyl 2-Aminoacetate Hydrochloride ()
- Molecular Formula: C₅H₁₂ClNO₂
- CAS : 14019-62-6
- Key Differences :
- Functional Group : An ester hydrochloride (R-O-CO-O⁻·H⁺) rather than an acyl chloride.
- Reactivity : Esters are less reactive toward nucleophilic substitution but can undergo hydrolysis to carboxylic acids.
- Synthesis : Produced via esterification of glycine with isopropyl alcohol, followed by HCl treatment. This contrasts with the direct chlorination required for acyl chlorides .
2-Diisopropylaminoethyl Chloride Hydrochloride ()
- Molecular Formula : C₈H₁₈ClN·HCl
- CAS : 4261-68-1
- Key Differences: Structure: Contains an ethyl chloride backbone with a diisopropylamino group (R₂N-CH₂-CH₂-Cl·HCl). Applications: Used in the synthesis of quaternary ammonium compounds or surfactants. Unlike acyl chlorides, alkyl chlorides are more suited for alkylation reactions .
Isobutyryl Chloride ()
- Molecular Formula : C₄H₇ClO
- CAS : 79-30-1
- Key Differences: Branching: Features a branched alkyl chain (isobutyl) but lacks an amino group. Reactivity: Similar acyl chloride reactivity but less steric hindrance compared to this compound. Widely used in peptide synthesis and polymer production .
Research Findings and Key Contrasts
- Reactivity: Acyl chlorides like this compound exhibit faster reaction kinetics than amides or esters due to the electronegative chlorine atom. However, steric effects from the isopropylamino group may reduce reactivity compared to unsubstituted acyl chlorides (e.g., isobutyryl chloride) .
- Stability : Amides () and esters () are more hydrolytically stable, whereas acyl chlorides require anhydrous conditions.
- Synthetic Utility : Alkyl chlorides () are preferred for alkylation, while acyl chlorides excel in acylation reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
